molecular formula C9H15NO3 B14435116 N-(2,2-Dimethylpropanoyl)-3-oxobutanamide CAS No. 77656-06-5

N-(2,2-Dimethylpropanoyl)-3-oxobutanamide

Cat. No.: B14435116
CAS No.: 77656-06-5
M. Wt: 185.22 g/mol
InChI Key: XKZBSIFVDKCTTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-Dimethylpropanoyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2,2-dimethylpropanoyl group attached to a 3-oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylpropanoyl)-3-oxobutanamide typically involves the acylation of 3-oxobutanamide with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylpropanoyl)-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted amides or esters

Scientific Research Applications

N-(2,2-Dimethylpropanoyl)-3-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,2-Dimethylpropanoyl)-3-oxobutanamide exerts its effects involves interactions with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dimethylpropanoyl)-3-hydroxybutanamide
  • N-(2,2-Dimethylpropanoyl)-3-aminobutanamide
  • N-(2,2-Dimethylpropanoyl)-3-methylbutanamide

Uniqueness

N-(2,2-Dimethylpropanoyl)-3-oxobutanamide is unique due to its specific structural features, such as the presence of both a 2,2-dimethylpropanoyl group and a 3-oxobutanamide moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

77656-06-5

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2,2-dimethyl-N-(3-oxobutanoyl)propanamide

InChI

InChI=1S/C9H15NO3/c1-6(11)5-7(12)10-8(13)9(2,3)4/h5H2,1-4H3,(H,10,12,13)

InChI Key

XKZBSIFVDKCTTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.